molecular formula C16H14N4S2 B5868240 N-BENZYL-4-{6-METHYLIMIDAZO[2,1-B][1,3]THIAZOL-5-YL}-1,3-THIAZOL-2-AMINE

N-BENZYL-4-{6-METHYLIMIDAZO[2,1-B][1,3]THIAZOL-5-YL}-1,3-THIAZOL-2-AMINE

Cat. No.: B5868240
M. Wt: 326.4 g/mol
InChI Key: QLJGQLPHQVQVJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-BENZYL-4-{6-METHYLIMIDAZO[2,1-B][1,3]THIAZOL-5-YL}-1,3-THIAZOL-2-AMINE is a complex heterocyclic compound that features both imidazo[2,1-b][1,3]thiazole and thiazole moieties. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-benzyl-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4S2/c1-11-14(20-7-8-21-16(20)18-11)13-10-22-15(19-13)17-9-12-5-3-2-4-6-12/h2-8,10H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLJGQLPHQVQVJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CSC2=N1)C3=CSC(=N3)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-4-{6-METHYLIMIDAZO[2,1-B][1,3]THIAZOL-5-YL}-1,3-THIAZOL-2-AMINE typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often include the use of organic solvents such as ethanol or dioxane, and catalysts like piperidine .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of microwave irradiation to accelerate reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-4-{6-METHYLIMIDAZO[2,1-B][1,3]THIAZOL-5-YL}-1,3-THIAZOL-2-AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole rings .

Scientific Research Applications

N-BENZYL-4-{6-METHYLIMIDAZO[2,1-B][1,3]THIAZOL-5-YL}-1,3-THIAZOL-2-AMINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-BENZYL-4-{6-METHYLIMIDAZO[2,1-B][1,3]THIAZOL-5-YL}-1,3-THIAZOL-2-AMINE involves its interaction with various molecular targets. The compound can bind to DNA and proteins, affecting their function. For example, it may inhibit enzymes involved in DNA replication or repair, leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-BENZYL-4-{6-METHYLIMIDAZO[2,1-B][1,3]THIAZOL-5-YL}-1,3-THIAZOL-2-AMINE is unique due to its specific combination of imidazo[2,1-b][1,3]thiazole and thiazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various fields .

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